2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid

Catalog No.
S13982135
CAS No.
M.F
C21H21NO4
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbon...

Product Name

2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid

IUPAC Name

2-cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C21H21NO4/c1-22(19(20(23)24)13-10-11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)

InChI Key

OFIKEOIDEQSZII-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid, also known by its CAS number 2172070-18-5, is a synthetic compound characterized by a cyclopropyl group attached to an amino acid structure. The compound features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. Its molecular formula is C25H21NO4, and it has a molecular weight of approximately 399.44 g/mol. The compound exhibits moderate solubility and is classified as having high gastrointestinal absorption potential, making it relevant for pharmaceutical applications .

The chemical reactivity of 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid primarily involves:

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine or other nucleophiles, to yield the free amino acid.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful for drug formulation.
  • Coupling Reactions: This compound can participate in peptide coupling reactions with other amino acids or peptides, facilitating the synthesis of more complex molecules.

While specific biological activity data for this compound may be limited, compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Properties: Compounds containing the fluorenylmethoxycarbonyl group have been studied for their potential in cancer therapy.
  • Antimicrobial Activity: Similar structures have shown efficacy against various bacterial strains.
  • Enzyme Inhibition: The compound may also interact with specific enzymes due to its structural features.

Synthesis of 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid typically involves several steps:

  • Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.
  • Attachment of the Fmoc Group: The Fmoc group is introduced via reaction with 9H-fluoren-9-methanol and a suitable activating agent.
  • Final Assembly: The cyclopropyl moiety is then combined with the amino acid framework through standard peptide coupling techniques.

This compound finds applications in various fields:

  • Peptide Synthesis: As a protected amino acid, it is utilized in solid-phase peptide synthesis.
  • Drug Development: Its structural features make it a candidate for developing novel therapeutics targeting specific biological pathways.
  • Research Tool: It serves as a building block for synthesizing more complex biomolecules in biochemical research.

Interaction studies involving this compound typically focus on its binding affinity and selectivity towards various biological targets. Preliminary studies suggest that compounds with similar structures may interact with:

  • Enzymes: Such as proteases or kinases, potentially influencing metabolic pathways.
  • Receptors: Including G-protein coupled receptors (GPCRs), which are critical in signal transduction processes.

Further research is necessary to elucidate the specific interactions and mechanisms of action for this compound.

Several compounds share structural similarities with 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid136030-33-60.95Contains a phenyl group instead of cyclopropyl
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid1217482-47-70.93Features a longer carbon chain
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid148983-03-30.93Contains a cyclohexyl group

These compounds illustrate variations in side chains and functional groups that influence their chemical properties and biological activities, highlighting the uniqueness of 2-cyclopropyl-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid within this class of compounds .

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

351.14705815 g/mol

Monoisotopic Mass

351.14705815 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

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